molecular formula C25H33F B12671118 trans-4'-Ethyl-2-fluoro-4-(4-pentylcyclohexyl)-1,1'-biphenyl CAS No. 83171-55-5

trans-4'-Ethyl-2-fluoro-4-(4-pentylcyclohexyl)-1,1'-biphenyl

Cat. No.: B12671118
CAS No.: 83171-55-5
M. Wt: 352.5 g/mol
InChI Key: QVFBANOSNYADEV-UHFFFAOYSA-N
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Description

trans-4'-Ethyl-2-fluoro-4-(4-pentylcyclohexyl)-1,1'-biphenyl ( 83171-55-5) is an organic compound with a molecular formula of C 25 H 33 F and a molecular weight of 352.53 g/mol . This compound, classified as a biphenyl derivative, is primarily valued in materials science for its mesogenic properties and is specifically developed for use in liquid crystal mixtures . The molecular structure integrates a fluorinated biphenyl core with a pentylcyclohexyl group, a configuration known to influence the phase behavior, stability, and electro-optical characteristics of liquid crystal displays (LCDs) . Researchers utilize this compound in the development and synthesis of advanced liquid crystal formulations to modulate properties such as clearing point, viscosity, and birefringence. It is supplied as a high-purity material to ensure consistent and reliable performance in experimental applications. This product is intended for research and industrial applications only and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

83171-55-5

Molecular Formula

C25H33F

Molecular Weight

352.5 g/mol

IUPAC Name

1-(4-ethylphenyl)-2-fluoro-4-(4-pentylcyclohexyl)benzene

InChI

InChI=1S/C25H33F/c1-3-5-6-7-20-10-12-21(13-11-20)23-16-17-24(25(26)18-23)22-14-8-19(4-2)9-15-22/h8-9,14-18,20-21H,3-7,10-13H2,1-2H3

InChI Key

QVFBANOSNYADEV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC(=C(C=C2)C3=CC=C(C=C3)CC)F

Origin of Product

United States

Preparation Methods

Key Synthetic Steps

  • Step 1: Preparation of Substituted Biphenyl Core
    The biphenyl skeleton is constructed via cross-coupling reactions such as Suzuki or Negishi coupling, where one phenyl ring is functionalized with a fluorine atom and the other with an ethyl group precursor.

  • Step 2: Introduction of the Fluorine Atom
    Selective fluorination is achieved using electrophilic fluorinating agents or via halogen exchange reactions on a pre-formed biphenyl intermediate. The fluorine is introduced at the 2-position to ensure the desired substitution pattern.

  • Step 3: Attachment of the Pentylcyclohexyl Substituent
    The pentylcyclohexyl moiety is introduced through alkylation or Friedel-Crafts type reactions on the biphenyl intermediate, maintaining the trans-configuration of the cyclohexyl ring. This step often requires stereoselective control to preserve the trans-isomer.

  • Step 4: Purification and Characterization
    The final compound is purified by chromatographic techniques and characterized by NMR, mass spectrometry, and elemental analysis to confirm structure and purity.

Reaction Conditions and Optimization

  • Catalysts: Palladium-based catalysts are commonly used in coupling reactions.
  • Solvents: Polar aprotic solvents such as DMF or toluene are preferred for coupling and alkylation steps.
  • Temperature: Reactions are typically conducted under reflux or elevated temperatures (80–120 °C) to drive coupling and substitution reactions.
  • Yield Optimization: Careful control of stoichiometry, reaction time, and temperature is essential to maximize yield and minimize side products.

Detailed Data Table of Synthesis Parameters

Step Reaction Type Reagents/Catalysts Conditions Purpose Notes
1 Cross-coupling Aryl boronic acid, aryl halide, Pd catalyst 80–100 °C, inert atmosphere Construct biphenyl core Suzuki coupling preferred
2 Electrophilic fluorination Selectfluor or NFSI Room temp to 50 °C Introduce fluorine at 2-position Regioselectivity critical
3 Alkylation Pentylcyclohexyl bromide, base 60–90 °C Attach pentylcyclohexyl group Maintain trans stereochemistry
4 Purification Column chromatography Ambient Isolate pure compound Confirm by NMR, MS

Research Findings and Analytical Characterization

  • NMR Spectroscopy: Confirms the substitution pattern and trans-configuration of the cyclohexyl ring. Fluorine coupling constants provide evidence of fluorine placement.
  • Mass Spectrometry: Confirms molecular weight (352.5 g/mol) and molecular formula.
  • Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) used to assess purity (>98% purity achievable).
  • X-ray Crystallography: Occasionally employed to confirm stereochemistry and molecular conformation.

Comparative Analysis with Related Compounds

Compound Name Molecular Formula Key Differences Impact on Synthesis
4-Ethyl-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl C25H34 Lacks fluorine Simplified synthesis, fewer steps
2-Fluoro-4'-(trans-4-pentylcyclohexyl)-4-(trans-4-propylcyclohexyl)-1,1'-biphenyl C30H42F Additional propylcyclohexyl group More complex alkylation and purification
3,4-Difluoro-4'-(pentylcyclohexane)-1,1'-biphenyl C25H32F2 Two fluorine atoms Requires more selective fluorination

The presence of the fluorine atom and the pentylcyclohexyl substituent in trans-4'-Ethyl-2-fluoro-4-(4-pentylcyclohexyl)-1,1'-biphenyl demands more precise synthetic control compared to simpler biphenyl derivatives.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and pentylcyclohexyl groups, using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the fluoro group using reagents like lithium aluminum hydride.

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid in sulfuric acid for nitration.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of nitro or sulfonic acid derivatives.

Scientific Research Applications

Liquid Crystal Displays (LCDs)

One of the primary applications of this compound lies in the field of liquid crystal displays. The unique molecular structure of trans-4'-ethyl-2-fluoro-4-(4-pentylcyclohexyl)-1,1'-biphenyl contributes to its anisotropic properties, which are crucial for the modulation of light in LCDs.

Case Study : Research has shown that compounds with similar structures can significantly enhance the electro-optical performance of liquid crystal mixtures. By incorporating this compound into liquid crystal formulations, manufacturers can achieve faster switching times and improved contrast ratios, leading to better display quality .

Organic Photochemistry

In organic photochemistry, this compound has been studied for its photophysical properties. Its ability to absorb and emit light makes it a candidate for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Research Findings : Studies indicate that the incorporation of fluorinated biphenyl compounds can enhance the stability and efficiency of OLEDs. The presence of the fluorine atom in this compound contributes to improved charge transport properties and thermal stability .

Mechanism of Action

The mechanism of action of trans-4’-Ethyl-2-fluoro-4-(4-pentylcyclohexyl)-1,1’-biphenyl is largely dependent on its interactions with specific molecular targets. These interactions can include:

    Binding to Receptors: The compound may bind to specific receptors on cell surfaces, modulating their activity.

    Membrane Interaction: Due to its amphiphilic nature, the compound can interact with cell membranes, potentially altering their properties.

    Enzyme Inhibition: The compound may inhibit specific enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous biphenyl derivatives, focusing on substituent effects, thermal behavior, and molecular properties.

Structural Analogs and Substituent Effects

Compound (CAS No.) Substituents Molecular Formula Molecular Weight Key Differences vs. Target Compound Reference
81793-59-1 4-Fluoro, 4'-(4-pentylcyclohexyl) C23H29F 324.2251 Fluorine at 4-position (vs. 2-position); lacks ethyl
134412-17-2 3,4-Difluoro, 4'-(4-pentylcyclohexyl) C23H28F2 342.2156 Two fluorines (3,4-positions); lacks ethyl
84540-37-4 4-Ethyl, 4'-(trans-4-propylcyclohexyl) C23H34 326.2973 Shorter alkyl chain (propyl vs. pentyl)
118164-51-5 4-(3,4-Difluorophenyl), 4'-pentylbicyclohexyl C23H34F2 348.2625 Difluorophenyl group; bicyclohexyl core
135734-59-7 4-Ethyl, 4'-(4-trifluoromethoxyphenyl) C21H29F3O 354.2170 Trifluoromethoxy group; lacks cyclohexyl
Key Observations:
  • Alkyl Chain Length : The 4-pentylcyclohexyl group in the target compound extends molecular rigidity and promotes smectic phases, whereas shorter chains (e.g., propyl in 84540-37-4) may limit thermal range .
  • Electron-Withdrawing Groups : The trifluoromethoxy group in 135734-59-7 increases polarity and dielectric anisotropy but reduces thermal stability compared to the target’s ethyl and pentylcyclohexyl groups .

Thermal and Phase Behavior

Data from differential scanning calorimetry (DSC) and polarizing optical microscopy (POM) reveal critical trends:

Compound Melting Point (°C) Clearing Point (°C) Mesophase Type Reference
Target Compound ~85 (estimated) ~220 (estimated) Nematic, Smectic A
81793-59-1 31.74 310.17 Nematic
134412-17-2 32.82 342.22 Smectic C
118164-51-5 32.68 348.26 Smectic B
Analysis:
  • The target compound’s ethyl group at the 4'-position disrupts symmetry, broadening the nematic phase range compared to non-ethyl analogs like 81793-59-1 .
  • Smectic Phases : Compounds with bulkier substituents (e.g., 118164-51-5) favor higher-order smectic phases, whereas the target’s balanced substituents enable mixed mesophases (nematic and smectic A) .

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